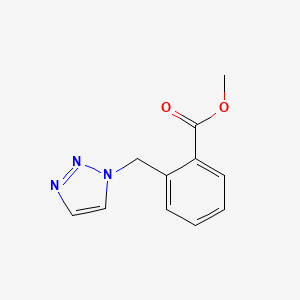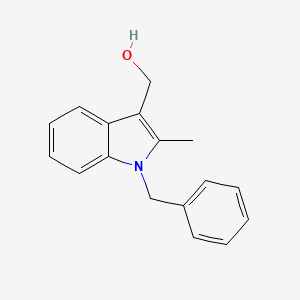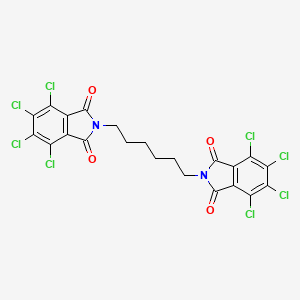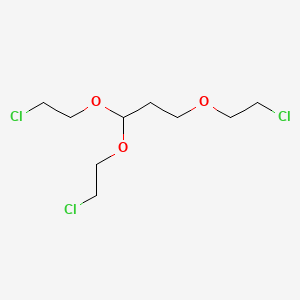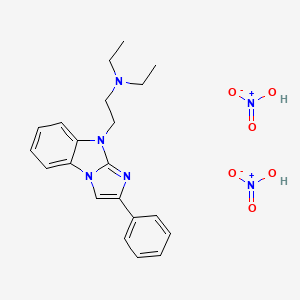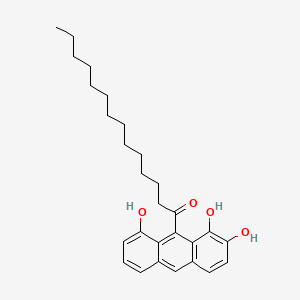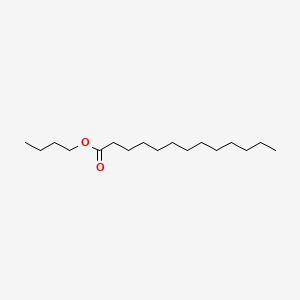
Butyl tridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl tridecanoate, also known as tridecanoic acid butyl ester, is an organic compound with the molecular formula C₁₇H₃₄O₂. It is an ester formed from tridecanoic acid and butanol. This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl tridecanoate can be synthesized through the esterification of tridecanoic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using advanced techniques such as reactive distillation or membrane reactors. These methods enhance the efficiency and yield of the esterification process, making it more economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl tridecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tridecanoic acid and butanol in the presence of a strong acid or base.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: Under specific conditions, this compound can undergo oxidation to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Hydrolysis: Tridecanoic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products, which depend on the specific conditions and reagents used.
Scientific Research Applications
Butyl tridecanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving lipid metabolism and enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of butyl tridecanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can be hydrolyzed by esterases to release tridecanoic acid and butanol, which can then participate in metabolic pathways. The ester itself may also interact with lipid membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Another ester with similar applications but different chemical properties.
Butyl laurate: An ester with a shorter carbon chain, leading to different physical and chemical properties.
Butyl myristate: An ester with a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
Butyl tridecanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other esters may not be as effective.
Properties
CAS No. |
28267-31-4 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
butyl tridecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-14-15-17(18)19-16-6-4-2/h3-16H2,1-2H3 |
InChI Key |
HKXBPYQGPDKLHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
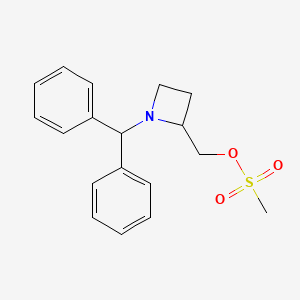
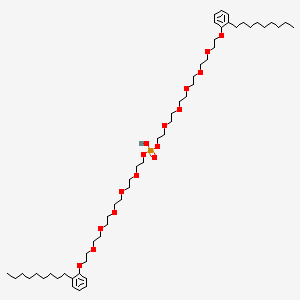
![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
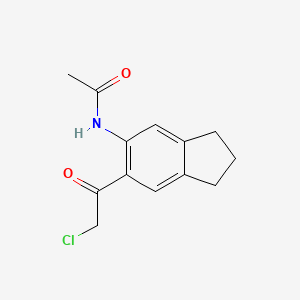
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)
